molecular formula C9H5F3N2S B2953362 2-(Trifluoromethyl)quinazoline-4-thiol CAS No. 35982-23-1

2-(Trifluoromethyl)quinazoline-4-thiol

Cat. No. B2953362
CAS RN: 35982-23-1
M. Wt: 230.21
InChI Key: HEZGELKZXNHIEP-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)quinazoline-4-thiol is a chemical compound with the molecular formula C9H5F3N2S . It has a molecular weight of 230.21 . The IUPAC name for this compound is 2-(trifluoromethyl)-4(3H)-quinazolinethione .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, a palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines has been developed for the synthesis of valuable 2-(trifluoromethyl)quinazolin-4(3H)-ones .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5F3N2S/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(15)14-8/h1-4H,(H,13,14,15) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 215-217°C or 129°C . The boiling point is predicted to be 258.5°C at 760 mmHg . The compound has a predicted density of 1.5 g/cm3 and a predicted refractive index of n20D 1.60 .

Scientific Research Applications

Synthesis and Biological Activity

Quinazoline derivatives, including those with thiol functionalities, are well-known for their potential biological activities. Studies have focused on the synthesis of new quinazoline derivatives and exploring their geometries and potential biological applications. For instance, derivatives of quinazoline-2-thiols have been synthesized and characterized, showing their relevance in pharmaceutical and medicinal chemistry due to their structural diversity and potential as pharmacophores (R. Kaur, Monika Bansal, & B. Kaur, 2011).

Antimicrobial Activity

Quinazoline derivatives have demonstrated antimycobacterial activity against strains of Mycobacterium tuberculosis and other mycobacteria, highlighting their potential in treating tuberculosis and related infections. The thiol group in these compounds, such as 4-(S-Butylthio)quinazoline, has been pivotal in enhancing their antimicrobial properties, making them more active than traditional treatments like isoniazide against atypical strains of mycobacteria (J. Kuneš et al., 2000).

Inhibitors for Disease-Related Kinases

Thiazolo[5,4-f]quinazolines, a class of quinazoline derivatives, have been identified as potent inhibitors for DYRK1A, a kinase implicated in Alzheimer’s disease among other Ser/Thr kinases. These compounds were synthesized through innovative methods, including microwave irradiation, and displayed significant inhibitory activity, presenting a promising avenue for the development of novel therapeutics for diseases related to kinase dysfunction (Alicia Foucourt et al., 2014).

Antibacterial Properties Against Gram-Negative Bacteria

Quinazolone thiazoles have emerged as novel structural scaffolds with potential antibacterial properties, especially against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. These compounds, featuring a 4-trifluoromethylphenyl group, exhibit superior performances in inhibiting bacterial growth, biofilm formation, and inducing bacterial cell damage, indicating their potential as therapeutic agents against resistant bacterial strains (Jie Wang, Mohammad Fawad Ansari, & Cheng‐He Zhou, 2021).

Anticancer Properties

Quinazolinone and its derivatives have been extensively researched for their anticancer properties, showing efficacy against various cancer cell lines. Their mechanism of action often involves the inhibition of essential cellular processes in cancer cells, making them valuable leads in the development of new cancer therapies. For example, certain quinazolinone analogs have demonstrated significant cytotoxic activity against cancer cells, serving as a basis for further drug development (A. M. Al-Obaid et al., 2009).

properties

IUPAC Name

2-(trifluoromethyl)-1H-quinazoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2S/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(15)14-8/h1-4H,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZGELKZXNHIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=S)N=C(N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301326591
Record name 2-(trifluoromethyl)-1H-quinazoline-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828931
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

35982-23-1
Record name 2-(trifluoromethyl)-1H-quinazoline-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)quinazoline-4-thiol
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